

# Talmapimod (SCIO-469): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Talmapimod*

Cat. No.: *B1681220*

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## Abstract

**Talmapimod** (SCIO-469) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress.[1][2] By targeting the p38 MAPK pathway, **Talmapimod** modulates the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ), and has demonstrated potential therapeutic applications in inflammatory diseases and oncology.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Talmapimod**, intended to support further research and development efforts.

## Chemical Structure and Properties

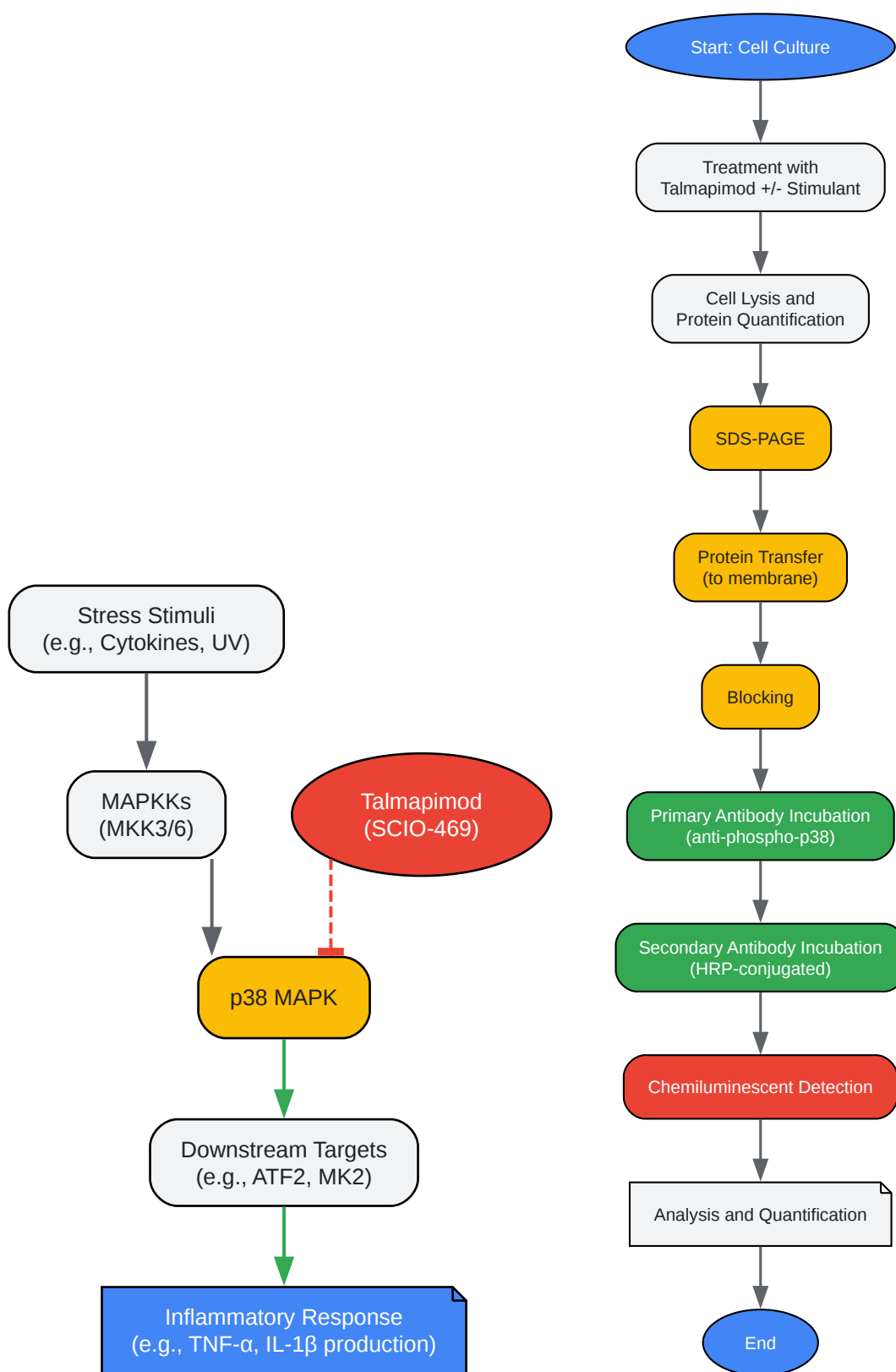
**Talmapimod** is an indolecarboxamide derivative with the systematic IUPAC name 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide.[1]

Table 1: Chemical and Physical Properties of **Talmapimod** (SCIO-469)

Property	Value	Reference
IUPAC Name	2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide	[1]
Synonyms	SCIO-469, Talmapimod	[1]
Molecular Formula	C27H30ClFN4O3	[1]
Molecular Weight	513.0 g/mol	[1]
SMILES	C[C@@H]1CN(--INVALID-LINK--C)CC4=CC=C(C=C4)F	
CAS Number	309913-83-5	
Appearance	Solid	
Purity	>98.00%	
Solubility	Soluble in DMSO	

## Mechanism of Action

**Talmapimod** is a selective, ATP-competitive inhibitor of p38 $\alpha$  MAPK.[3] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) and environmental stresses.[1][2] Activation of p38 MAPK leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory mediators.[2] By inhibiting p38 $\alpha$  MAPK, **Talmapimod** effectively blocks this signaling cascade, leading to a reduction in the synthesis of these inflammatory molecules.[1][2]



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## References

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- 3. medchemexpress.com [medchemexpress.com]
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